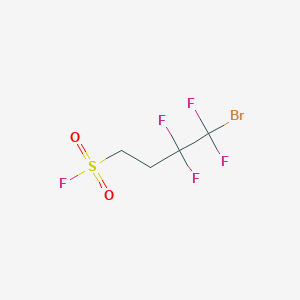![molecular formula C21H26N2O2 B2546742 3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 954246-94-7](/img/structure/B2546742.png)
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a complex organic compound that features a benzamide core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amine derivatives.
Substitution: Nitrated or halogenated benzamide derivatives.
科学的研究の応用
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. It is believed to modulate certain cellular pathways by binding to receptors or enzymes, thereby altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar in structure but with a piperidine ring instead of a benzamide core.
2,3-dimethoxybenzamide: Shares the benzamide core but with different substituents.
Uniqueness
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is unique due to its specific combination of a benzamide core with a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
IUPAC Name |
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-5-10-19(15-17)21(24)22-11-6-12-23-13-14-25-20(16-23)18-8-3-2-4-9-18/h2-5,7-10,15,20H,6,11-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQZPSIWHOUZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)

![4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2546668.png)

![N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3,4-DIMETHOXYBENZAMIDE](/img/structure/B2546671.png)



![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide](/img/structure/B2546675.png)
![4-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2546676.png)

![(E)-4-(Dimethylamino)-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]but-2-enamide](/img/structure/B2546679.png)
![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)
